alpha-Ribazole

描述

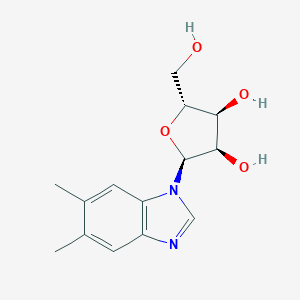

Alpha-Ribazole is an organic compound belonging to the class of benzimidazole ribonucleosides and ribonucleotides. It is a nucleoside with a structure that consists of an imidazole moiety of benzimidazole N-linked to a ribose. This compound plays a crucial role in the biosynthesis of cobalamin (vitamin B12), particularly in the formation of the nucleotide loop of cobalamin .

准备方法

Alpha-Ribazole is not commercially available and is typically prepared through the alkaline hydrolysis of vitamin B12. The process involves the following steps :

Alkaline Hydrolysis: Vitamin B12 is subjected to alkaline hydrolysis using sodium hydroxide at 100°C for 15 minutes.

Purification: The hydrolyzed product is purified using chromatographic techniques to isolate this compound.

Enzymatic Treatment: The purified product is treated with phosphatase at 37°C and pH 8 for 16 hours to obtain this compound.

化学反应分析

Alpha-Ribazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where the benzimidazole moiety is replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

科学研究应用

Role in Cobalamin Biosynthesis

Overview : Alpha-ribazole is an essential precursor in the biosynthesis of adenosylcobalamin (AdoCbl), a form of vitamin B12. It is synthesized through a unique pathway involving specific enzymes that facilitate its conversion into α-ribazole-5'-phosphate (α-RP).

Key Findings :

- In Listeria innocua, α-R is salvaged via the transport protein CblT and converted to α-RP by the kinase CblS, allowing the organism to synthesize AdoCbl despite lacking the CobT enzyme typically required for this process .

- This pathway highlights the adaptability of certain bacteria to utilize available resources for vitamin synthesis, which is crucial for their survival in nutrient-limited environments.

Microbial Community Dynamics

Impact on Marine Ecosystems : Research indicates that α-ribazole availability influences the growth and composition of prokaryotic and protist communities in oceanic systems. Supplementation with α-R and vitamin B12 has been shown to enhance heterotrophic prokaryotic production, affecting community dynamics significantly.

Case Study :

- In experiments conducted in the Pacific Ocean, researchers observed increased relative abundances of specific bacterial clades (e.g., SAR11 and Oceanospirillales) upon supplementation with α-R and B12. This suggests that α-R plays a role in microbial vitamin networks, particularly for organisms that cannot synthesize B12 de novo .

Analytical Applications

Fluorescent Marker for Vitamin B12 Detection : α-R has been utilized as a fluorescent marker in liquid chromatography methods to determine vitamin B12 levels in foodstuffs.

Methodology :

- A reversed-phase liquid chromatography-fluorimetry technique was developed using α-ribazole to quantify free vitamin B12 content in various food samples. This method enhances detection sensitivity and specificity compared to traditional techniques .

Therapeutic Potential

Treatment of Pernicious Anemia : Given its role as a structural component of vitamin B12, α-ribazole may have therapeutic applications in treating conditions like pernicious anemia, where vitamin B12 absorption is impaired.

Research Insights :

- The synthesis methods for producing α-ribazole efficiently have been explored, indicating potential for pharmaceutical development aimed at addressing vitamin B12 deficiencies .

Enzymatic Studies

Characterization of Kinase Activity : The enzyme α-ribazole kinase (GkCblS) from Geobacillus kaustophilus has been studied to understand its substrate specificity and kinetic parameters.

Findings :

- The enzyme was found to convert α-R to α-RP efficiently, with specific kinetic values indicating its role in cobamide synthesis. This specificity is crucial for understanding how bacteria adapt their metabolic pathways to utilize available nutrients effectively .

Table 1: Kinetic Parameters of GkCblS Enzyme

| Substrate | Apparent K_m (μM) |

|---|---|

| This compound | 358 |

| ATP | 297 |

Table 2: Effects of α-R and B12 on Microbial Communities

| Location | Treatment | Observed Changes |

|---|---|---|

| Polar Frontal Pacific | B12 + α-R | Increased SAR11 clade abundance |

| Subtropical Pacific | B12 + α-R | Altered composition of protist communities |

作用机制

Alpha-Ribazole exerts its effects by participating in the biosynthesis of cobalamin. It acts as a precursor in the formation of the nucleotide loop of cobalamin. The enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase catalyzes the synthesis of this compound-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole . This reaction is crucial for the proper assembly of cobalamin, which is essential for various enzymatic reactions in the body.

相似化合物的比较

Alpha-Ribazole is unique due to its role in the biosynthesis of cobalamin. Similar compounds include:

Beta-Ribazole: Another ribonucleoside with a similar structure but different biological activity.

Alpha-Adenosine: A nucleoside analog that shares structural similarities with this compound but has different enzymatic functions.

5,6-Dimethylbenzimidazole: A precursor in the biosynthesis of this compound and other benzimidazole derivatives.

This compound stands out due to its specific role in cobalamin biosynthesis, making it a critical compound in the study of vitamin B12 metabolism and its applications in health and industry.

生物活性

Alpha-ribazole (α-R) is a riboside derivative that plays a significant role in the biosynthesis of cobalamin (vitamin B12) and has garnered attention for its biological activity in various microbial and ecological contexts. This article explores the biochemical pathways involving α-R, its physiological implications, and its impact on microbial communities, supported by research findings and case studies.

Overview of this compound

This compound is an essential component in the synthesis of cobalamin, particularly in organisms that lack the complete biosynthetic pathway for vitamin B12. It is synthesized from 5,6-dimethylbenzimidazole (DMB) and serves as a precursor for α-ribazole-5′-phosphate (α-RP), which is crucial for the production of active coenzyme forms of vitamin B12.

Synthesis and Transport

The synthesis of α-R from DMB involves specific enzymes such as CblT, which functions as a transporter, and CblS, which acts as a kinase to convert α-R into α-RP. These enzymes are particularly important in bacteria like Listeria innocua and Geobacillus kaustophilus, where they enable the salvage of α-R from the environment to support cobalamin production.

| Enzyme | Function | Organism |

|---|---|---|

| CblT | Transporter for α-ribazole | Listeria innocua |

| CblS | Kinase converting α-ribazole to α-ribazole-5′-phosphate | Geobacillus kaustophilus |

Kinetic Studies

Studies have characterized the kinetic parameters of these enzymes. For instance, CblS from Geobacillus kaustophilus exhibited apparent values of 358 µM for α-R and 297 µM for ATP, indicating its substrate specificity and efficiency in phosphorylating α-R .

Marine Microbial Communities

Research has demonstrated that the availability of vitamin B12 and α-ribazole significantly affects the growth and composition of prokaryotic and protist communities in oceanic systems. In controlled mesocosm experiments, supplementation with α-ribazole led to increased heterotrophic prokaryotic production and altered community structures, particularly enhancing the abundance of specific bacterial clades such as SAR11 and Oceanospirillales .

Case Study: Mesocosm Experiments

- Location : Pacific Ocean

- Conditions : Supplementation with 100 pM of α-ribazole

- Observations : Increased prokaryotic cell numbers and changes in microbial community composition over six days.

Physiological Implications

The physiological roles of α-ribazole extend beyond mere cobalamin synthesis. Its involvement in microbial metabolism highlights its potential as a key factor in nutrient cycling within marine ecosystems. The ability of certain bacteria to utilize α-ribazole suggests that it may serve as a critical nutrient source, especially in environments where vitamin B12 is scarce.

属性

IUPAC Name |

(2S,3R,4S,5R)-2-(5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(19)12(18)11(5-17)20-14/h3-4,6,11-14,17-19H,5H2,1-2H3/t11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRUKOJSWOKCPP-SYQHCUMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030606 | |

| Record name | alpha-Ribazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-13-8 | |

| Record name | α-Ribazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ribazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ribazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-RIBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENA499945F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。